molecular formula C12H17N B12077309 4-(2-Cyclobutylethyl)aniline

4-(2-Cyclobutylethyl)aniline

Cat. No.: B12077309
M. Wt: 175.27 g/mol
InChI Key: WCCSZAONZCTXKG-UHFFFAOYSA-N
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Description

4-(2-Cyclobutylethyl)aniline: is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a cyclobutyl group attached to an ethyl chain, which is further connected to the aniline moiety. Anilines are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclobutylethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a halogenated precursor with aniline. For instance, 4-(2-Bromoethyl)cyclobutane can be reacted with aniline in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Cyclobutylethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Aniline derivatives.

    Substitution: Halogenated or nitrated aniline compounds.

Scientific Research Applications

4-(2-Cyclobutylethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Cyclobutylethyl)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

    Aniline: The parent compound of 4-(2-Cyclobutylethyl)aniline, known for its use in the production of dyes and pharmaceuticals.

    Cyclobutylamine: A related compound with a cyclobutyl group attached directly to the amine.

    Ethylaniline: An aniline derivative with an ethyl group attached to the aromatic ring.

Uniqueness: this compound is unique due to the presence of both a cyclobutyl group and an ethyl chain, which can influence its reactivity and interactions compared to other aniline derivatives. This structural uniqueness can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

4-(2-cyclobutylethyl)aniline

InChI

InChI=1S/C12H17N/c13-12-8-6-11(7-9-12)5-4-10-2-1-3-10/h6-10H,1-5,13H2

InChI Key

WCCSZAONZCTXKG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CCC2=CC=C(C=C2)N

Origin of Product

United States

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